molecular formula C32H36N6O6 B601663 Dabigatran Impurity 13 CAS No. 1408238-37-8

Dabigatran Impurity 13

Cat. No.: B601663
CAS No.: 1408238-37-8
M. Wt: 600.66
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Description

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine is an impurity of Dabigatran Etexilate Mesylate which is a nonpeptide, direct thrombin inhibitor.

Biological Activity

Dabigatran Impurity 13, identified by its Chemical Abstracts Service number 1408238-37-8, is a notable impurity associated with the anticoagulant dabigatran. This compound has garnered attention due to its potential effects on biological systems, particularly in relation to coagulation processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and implications in pharmaceutical contexts.

Chemical Structure and Properties

This compound has the molecular formula C32H36N6O6C_{32}H_{36}N_{6}O_{6} and a molecular weight of 600.66 g/mol. It is structurally characterized as:

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine .

This structural configuration influences its biological interactions, particularly with thrombin, a key enzyme in the coagulation cascade.

This compound acts primarily as a direct and reversible inhibitor of thrombin . The inhibition of thrombin impacts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This mechanism is crucial for understanding how impurities can affect the pharmacological profile of dabigatran and its derivatives.

Inhibition of Thrombin

The biological activity of this compound can be summarized as follows:

  • Target : Thrombin
  • Mode of Action : Direct inhibition
  • Effect on Coagulation : Disruption of fibrin formation

Research indicates that even minor impurities like this compound can significantly alter the efficacy and safety profiles of anticoagulants. For instance, studies have shown that impurities can lead to variations in pharmacokinetic properties and therapeutic outcomes.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with related compounds is essential. The table below summarizes key structural and functional characteristics:

Compound NameMolecular FormulaMolecular WeightKey Features
DabigatranC34H41N7O5S627.8Direct thrombin inhibitor, widely used anticoagulant
N-Nitroso this compoundC32H36N6O6600.66Nitrosamine derivative, potential carcinogenicity
Dabigatran Nitroso ImpurityC34H41N7O5S627.8Related to nitrosamine formation

Case Studies and Research Findings

  • Pharmacokinetic Studies : A study evaluating the pharmacokinetics of dabigatran etexilate revealed that impurities could influence absorption rates and overall bioavailability. The absolute bioavailability was found to be approximately 6.5% after oral administration, highlighting the importance of purity in therapeutic formulations .
  • Genotoxicity Assessment : In genotoxicity assays conducted on various impurities related to dabigatran, including this compound, no positive results were observed for micronucleus formation, suggesting that while impurities may alter pharmacological effects, they do not necessarily pose a genotoxic risk .
  • Analytical Method Development : A high-performance liquid chromatography (HPLC) method was developed for the precise determination of dabigatran etexilate and its impurities. This method successfully identified this compound among other related substances, underscoring the significance of analytical techniques in quality control during pharmaceutical manufacturing .

Properties

IUPAC Name

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSMJNALQPNLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408238-37-8
Record name N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25 g of dabigatran etexilate mesylate were suspended in 180 mL of deionized water. 1.32 g of methanesulfonic acid were added. The reaction mixture was heated to 55° C. and stirred at this temperature for 7 days. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with dichloromethane:methanol (10:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 5.9 g of 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}phenyl)-amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoic acid were obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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